ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate
Overview
Description
Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate is a chemical compound with the molecular formula C15H20O3. It is a derivative of benzoic acid, where the carboxyl group is modified with an ethyl ester and a 2,2-dimethylbutanoyl group attached to the amino group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzoic acid and ethyl 2,2-dimethylbutanoate.
Reaction Steps: The benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with ethyl 2,2-dimethylbutanoate in the presence of a base such as triethylamine (Et3N) to form the final product.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carbonyl group in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, leading to biological effects.
Pathways Involved: It may be involved in signaling pathways that regulate cellular processes such as metabolism, gene expression, and cell growth.
Comparison with Similar Compounds
Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 3-(2,2-dimethylbutanoyl)benzoate, Ethyl 3-(2,2-dimethylbutanoyl)benzoate, and other benzoic acid derivatives.
Uniqueness: The presence of the 2,2-dimethylbutanoyl group makes this compound distinct from other benzoic acid derivatives, providing unique chemical and biological properties.
Biological Activity
Ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzoate moiety linked to an amide group derived from 2,2-dimethylbutanoic acid. The synthesis typically involves the reaction of ethyl 3-aminobenzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated that it exhibits significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against common fungal pathogens, including Candida albicans and Aspergillus niger, with results indicating effective inhibition at concentrations similar to those required for bacterial strains .
The biological activity of this compound may be attributed to its ability to disrupt cell membrane integrity in microorganisms. It is hypothesized that the compound interacts with lipid components of the microbial cell membrane, leading to increased permeability and ultimately cell death. Further studies are needed to elucidate the precise molecular interactions involved .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The compound was administered in varying doses, revealing a dose-dependent response in bacterial inhibition. Notably, it outperformed several existing antibiotics in effectiveness against resistant strains .
Case Study 2: Formulation Development
In another investigation focused on formulation development, this compound was incorporated into topical formulations aimed at treating skin infections. Clinical trials indicated that patients treated with this formulation experienced significant improvements compared to those receiving standard treatments .
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylbutanoylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-15(3,4)14(18)16-12-9-7-8-11(10-12)13(17)19-6-2/h7-10H,5-6H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELQCJDGDYUGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240403 | |
Record name | Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349540-07-4 | |
Record name | Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349540-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(2,2-dimethyl-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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